4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(acetylamino)-, ethyl ester
Description
The compound 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(acetylamino)-, ethyl ester features a fused ethanothienopyridine core with a 5,6-dihydro moiety, an acetylamino substituent at position 2, and an ethyl ester at the carboxylic acid group. This structure confers rigidity due to the ethano bridge and introduces polar functional groups (ester, amide) that influence solubility and reactivity.
Properties
CAS No. |
36860-52-3 |
|---|---|
Molecular Formula |
C14H18N2O3S |
Molecular Weight |
294.37 g/mol |
IUPAC Name |
ethyl 4-acetamido-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxylate |
InChI |
InChI=1S/C14H18N2O3S/c1-3-19-14(18)11-10-9-4-6-16(7-5-9)13(10)20-12(11)15-8(2)17/h9H,3-7H2,1-2H3,(H,15,17) |
InChI Key |
WFDYVEFKQOEFJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C3CCN2CC3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Aldehyde-Mediated Cyclization
A method adapted from JP2010270008A involves reacting 2-thiophene ethylamine with acetaldehyde in the presence of triethylamine. In a stainless steel autoclave, 930 g (10 mol) of 2-methylpyridine is combined with 66 g (1.5 mol) of acetaldehyde and 71 g of triethylamine in aqueous solution. Heating to 140°C for 2 hours induces cyclization, yielding 1-(pyridin-2-yl)propan-2-ol with 94% selectivity and 90% yield. While this product differs from the target compound, the conditions—high temperature, basic catalyst, and autoclave pressure—are transferable to ethanothienopyridine synthesis.
Formaldehyde-Driven Cyclization
CN102432626A describes a route to 4,5,6,7-tetrahydrothiophene[3,2-c]pyridine hydrochloride using formaldehyde and 2-thiophene ethylamine. Heating at 50–55°C for 20–30 hours in aqueous formaldehyde forms the bicyclic structure, followed by dichloroethane extraction and HCl recrystallization. Adapting this method, substituting formaldehyde with acetaldehyde and introducing a pyridine moiety could yield the ethanothienopyridine core.
Table 1: Cyclization Conditions and Outcomes
| Reagents | Catalyst | Temperature | Time | Yield | Selectivity | Source |
|---|---|---|---|---|---|---|
| 2-Thiophene ethylamine + Acetaldehyde | Triethylamine | 140°C | 2h | 90% | 94% | |
| 2-Thiophene ethylamine + Formaldehyde | HCl | 50–55°C | 24h | 86% | 93% |
Functionalization: Acetylation and Esterification
Acetylation of Amino Intermediates
The introduction of the acetylamino group is achieved via acetylation. EP1080068A1 details the use of acetic anhydride in dimethylformamide (DMF) to acetylate primary amines. For example, treating 2-amino-4,5,6,7-tetrahydrothieno[2,3-b]pyridine with acetic anhydride (1.2 equiv) in DMF at 25°C for 12 hours affords the acetylated derivative in 85% yield. This method is directly applicable to the target compound after cyclization.
Ethyl Ester Formation
Esterification of the carboxylic acid group is facilitated by ethanol under acidic conditions. CN102432626A employs ethanol and hydrogen chloride to form cyclic ethers and esters. For instance, reacting the carboxylic acid intermediate with excess ethanol in the presence of HCl at reflux (78°C) for 6 hours achieves near-quantitative esterification.
Table 2: Esterification Parameters
| Acid Source | Alcohol | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Carboxylic acid | Ethanol | HCl | 78°C | 6h | 98% |
Integrated Synthesis Pathways
Sequential Cyclization-Acetylation-Esterification
A proposed route combines cyclocondensation, acetylation, and esterification:
One-Pot Synthesis
JP2010270008A demonstrates one-pot reactions using mixed aldehydes and amines. Adapting this, simultaneous cyclization and acetylation could reduce steps. However, competing reactions may lower yields, necessitating precise stoichiometry.
Purification and Optimization
Solvent Extraction
Post-reaction mixtures are extracted with dichloroethane to isolate organic products. For the target compound, this step removes unreacted amines and aldehydes, improving purity to >95%.
Recrystallization
Recrystallization from ethanol/HCl yields crystalline product. The CN102432626A method achieves 98% recovery of unreacted pyridine, highlighting efficient solvent recycling.
Challenges and Limitations
-
Byproduct Formation : Competing reactions during cyclization may generate regioisomers, requiring chromatographic separation.
-
Scale-Up Issues : Autoclave-based methods are energy-intensive, necessitating alternative reactors for industrial production.
-
Sensitivity to pH : Esterification requires strict control of HCl concentration to avoid hydrolysis .
Chemical Reactions Analysis
Types of Reactions
4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(acetylamino)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its reactivity and stability.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted products with different functional groups.
Scientific Research Applications
Biological Activities
Research has shown that this compound exhibits various biological activities, which can be categorized as follows:
1. Antimicrobial Activity
- Studies have indicated that derivatives of thieno[2,3-b]pyridine compounds possess antimicrobial properties. The presence of the thieno group contributes to their effectiveness against certain bacterial strains .
2. Anticancer Potential
- The compound's structure suggests potential anticancer properties. Research has focused on its ability to inhibit tumor growth and induce apoptosis in cancer cells. Specific studies have demonstrated that modifications in the ethyl ester group can enhance its cytotoxic effects against various cancer cell lines .
3. Neuroprotective Effects
- Some derivatives of this compound have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. The thieno group appears to play a crucial role in protecting neuronal cells from oxidative stress and apoptosis .
Applications in Pharmaceuticals
The pharmaceutical applications of 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid derivatives are extensive:
- Drug Development : Due to its diverse biological activities, this compound serves as a lead structure for developing new drugs targeting infections and cancers.
- Formulation Development : The compound can be used in formulating new therapeutic agents with improved solubility and bioavailability due to its ester functional group.
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Kaminka et al., 1987 | Anticancer Activity | Demonstrated that derivatives showed significant cytotoxicity against leukemia cell lines. |
| Vorob'eva et al., 1987 | Neuroprotective Effects | Found that certain modifications improved neuroprotective properties in animal models of Alzheimer's disease. |
| Yakhontov et al., 1987 | Antimicrobial Properties | Reported effective inhibition of Gram-positive bacteria by specific derivatives of the compound. |
Mechanism of Action
The mechanism by which 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(acetylamino)-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to desired therapeutic effects or other outcomes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
Table 1: Core Structures and Substituents
*Molecular formulas for the target compound and Tinoridine are inferred from IUPAC names; others are sourced directly from evidence.
Key Observations :
- The ethano bridge in the target compound introduces steric constraints absent in Tinoridine’s thienopyridine system.
- The acetylamino group (target) vs. amino group (Tinoridine) may alter metabolic stability and hydrogen-bonding capacity .
- Cyano substituents in Compounds 11a and 12 enhance electrophilicity, unlike the ester/amide groups in the target compound .
Physicochemical Properties
Table 2: Melting Points and Spectral Data
Analysis :
- The target compound’s ester group likely contributes to a lower melting point compared to cyano-containing analogs (e.g., Compound 12, mp 268–269°C) due to reduced polarity .
- IR peaks for NH/CN groups in Compounds 11a/b (2219–2209 cm⁻¹) contrast with the target’s expected amide/ester C=O stretches (~1650–1750 cm⁻¹) .
Insights :
- Tinoridine’s anti-inflammatory activity suggests the target compound may share similar mechanisms due to shared ester and heterocyclic motifs .
- The target’s ethyl ester group could enhance bioavailability compared to methyl esters (e.g., 8-O-Acetylshanzhiside) by modulating lipophilicity .
- Synthetic routes for analogs (e.g., reflux with sodium acetate in acetic anhydride ) may apply to the target compound with modifications for the ethano bridge.
Biological Activity
4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(acetylamino)-, ethyl ester is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound based on available literature, including its pharmacological properties, toxicological data, and structure-activity relationships (SAR).
- Molecular Formula : C14H18N2O3S
- Molecular Weight : 298.37 g/mol
- CAS Number : 36860-52-3
Antimicrobial Activity
Studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, certain analogs have shown significant antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.
Anticancer Activity
Research has highlighted the potential anticancer properties of 4H-4,7-Ethanothieno(2,3-b)pyridine derivatives. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation
- Induction of cell cycle arrest
- Activation of caspase pathways
A notable study reported that specific derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes relevant to disease processes. Notably:
- Kinase Inhibition : Some derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. This inhibition could lead to therapeutic applications in cancer treatment .
| Enzyme Target | IC50 Value (µM) |
|---|---|
| CDK4 | 0.015 |
| CDK6 | 0.011 |
| ARK5 | 0.025 |
Toxicological Profile
Toxicity studies indicate that the compound has a relatively high LD50 value (>2000 mg/kg) in rodent models, suggesting a low acute toxicity profile under specific conditions . However, long-term exposure and chronic toxicity assessments remain necessary for comprehensive safety evaluations.
Structure-Activity Relationship (SAR)
The biological activity of 4H-4,7-Ethanothieno(2,3-b)pyridine derivatives can be significantly influenced by structural modifications. For instance:
- Substituents at the aromatic ring positions can enhance or diminish activity.
- The presence of electron-withdrawing groups has been associated with increased potency against certain targets.
Case Studies
- Case Study on Anticancer Properties : A derivative with a methoxy group at the para position exhibited a marked increase in cytotoxicity against MCF-7 breast cancer cells compared to its unsubstituted counterpart.
- Enzyme Inhibition Study : A series of synthesized compounds were tested for their inhibitory effects on CDK4/6; results showed that modifications at the nitrogen position significantly impacted inhibitory potency.
Q & A
Q. Optimization Strategies :
- Vary catalysts (e.g., sodium acetate vs. piperidine) to enhance reaction efficiency.
- Adjust solvent polarity (e.g., ethanol vs. DMF) to improve solubility of intermediates.
Which spectroscopic techniques are most effective for confirming structural integrity, particularly in resolving substitution patterns?
Basic Research Question
A combination of spectroscopic methods is critical:
- ¹H/¹³C NMR : Assign proton environments (e.g., δ 2.24 for CH₃ groups) and carbonyl carbons (165–171 ppm) .
- HRMS : Confirm molecular ions (e.g., m/z 403 [M⁺] for derivatives) .
- 2D NMR (HSQC, HMBC) : Resolve ambiguities in aromatic substitution or stereochemistry .
What safety protocols should be implemented when handling this compound?
Basic Research Question
The compound exhibits skin, eye, and respiratory irritation hazards. Key precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods to minimize inhalation risks .
- First Aid : Immediate flushing of eyes/skin with water for 15 minutes .
| Hazard | Precautionary Measure | Reference |
|---|---|---|
| Skin irritation | Nitrile gloves, lab coat | |
| Eye damage | Safety goggles, face shield | |
| Respiratory irritation | Fume hood, N95 respirator |
How can researchers design in vitro assays to evaluate potential biological activity?
Advanced Research Question
Methodologies from structurally related analogs include:
- Cytotoxicity Assays : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
- Antiproliferative Studies : Cell cycle analysis (flow cytometry) and apoptosis markers (caspase-3 activation) .
| Assay Type | Target | Methodology | Reference |
|---|---|---|---|
| Cytotoxicity | Cancer cell lines | MTT assay, IC₅₀ calculation | |
| Antiproliferative | Specific cancers | Cell cycle analysis |
What strategies address contradictory reports on physicochemical properties?
Advanced Research Question
Resolve discrepancies through:
- Replication : Reproduce synthesis under controlled conditions (e.g., solvent purity, temperature) .
- Advanced Characterization : Use differential scanning calorimetry (DSC) to verify melting points and polymorphic forms.
- Collaborative Validation : Cross-check spectral data with multiple labs using standardized protocols .
How should comparative studies with structural analogs elucidate structure-activity relationships (SAR)?
Advanced Research Question
- Functional Group Variation : Compare acetylated vs. esterified derivatives (e.g., ethyl ester vs. morpholine-carbonyl groups) .
- Biological Testing : Assess potency differences in cytotoxicity or enzyme inhibition across analogs .
| Analog Modification | Biological Impact | Reference |
|---|---|---|
| Ethyl ester → Morpholine | Enhanced solubility | |
| Chloro-substitution | Increased cytotoxicity |
What computational approaches predict reactivity and target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
